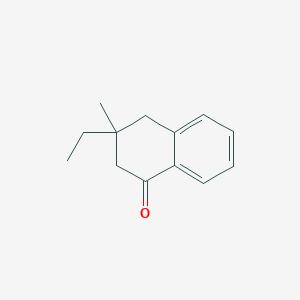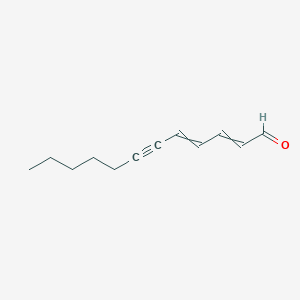
Dodeca-2,4-dien-6-ynal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodeca-2,4-dien-6-ynal is an organic compound characterized by its unique structure, which includes both double and triple bonds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dodeca-2,4-dien-6-ynal can be synthesized through several methods. One common approach involves the lithiation of terminal acetylenes, followed by 1,2-addition to acrolein. This is then followed by an orthoester Claisen–Johnson rearrangement and α-(4-methoxyphenyl)selenation/oxidative elimination to introduce the α,β-unsaturation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis methods mentioned above can be scaled up for industrial applications. The use of selenium chemistry and other reagents in a controlled environment ensures the efficient production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Dodeca-2,4-dien-6-ynal undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Catalysts like palladium on carbon (Pd/C) and conditions such as elevated temperatures and pressures are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
Dodeca-2,4-dien-6-ynal has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which dodeca-2,4-dien-6-ynal exerts its effects involves its interaction with molecular targets and pathways. For instance, it may act on specific enzymes or receptors, modulating their activity and influencing various biochemical processes . The exact pathways and targets can vary depending on the context of its application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Decadienal: Another compound with similar structural features, known for its use in flavor and fragrance industries.
Dodeca-2,4-dien-8-ynal: Shares structural similarities but differs in the position of the triple bond.
Uniqueness
Dodeca-2,4-dien-6-ynal is unique due to its specific arrangement of double and triple bonds, which imparts distinct chemical properties and reactivity. This makes it valuable for specialized applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
207293-18-3 |
|---|---|
Molekularformel |
C12H16O |
Molekulargewicht |
176.25 g/mol |
IUPAC-Name |
dodeca-2,4-dien-6-ynal |
InChI |
InChI=1S/C12H16O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h8-12H,2-5H2,1H3 |
InChI-Schlüssel |
POSMIDXMBJICBI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC#CC=CC=CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-2-[(R)-hydroxy(phenyl)methyl]-3,4-dihydro-2H-naphthalen-1-one](/img/structure/B14236523.png)
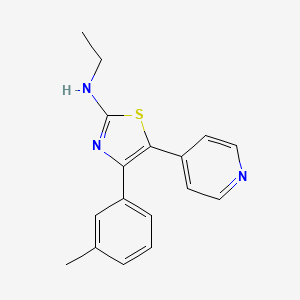
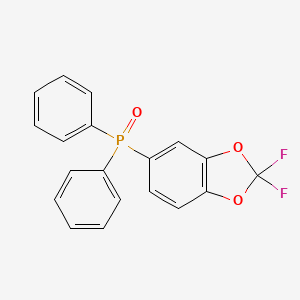
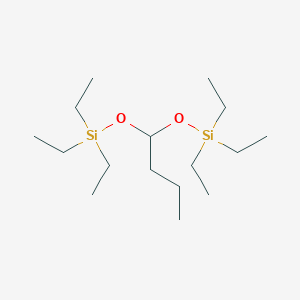
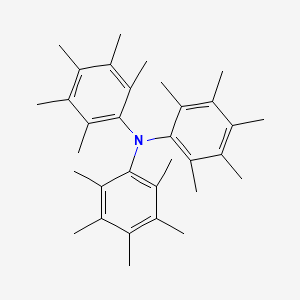
![(2R,3R)-2,3-Dihydroxy-3-{[(2R)-1-hydroxy-3-oxopropan-2-yl]oxy}propanal](/img/structure/B14236547.png)
![Bicyclo[2.2.2]octan-2-imine](/img/structure/B14236556.png)
![Diethyl [(2,3-dimethylphenyl)(phenyl)methyl]phosphonate](/img/structure/B14236572.png)
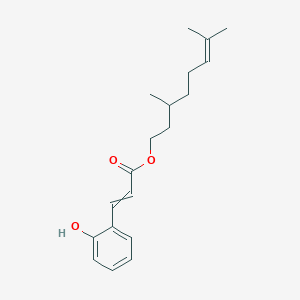
![Pyridinium, 1-[2-(4-cyanophenyl)-2-oxoethyl]-2-methyl-, bromide](/img/structure/B14236586.png)
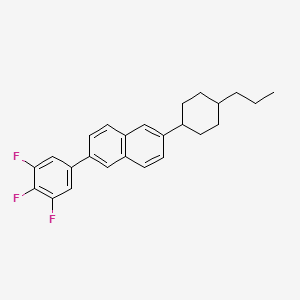
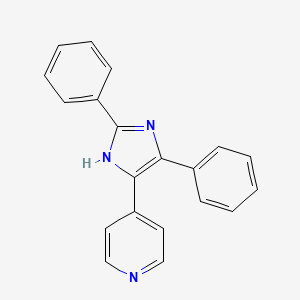
![{[5-(Propan-2-yl)-1,3-benzoxazol-2-yl]sulfanyl}acetic acid](/img/structure/B14236597.png)
